![molecular formula C17H20N2O5 B2448227 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide CAS No. 898631-79-3](/img/structure/B2448227.png)
3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide
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Overview
Description
The compound “3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide” is a benzamide derivative with three methoxy groups attached to the benzene ring and an isoxazole ring attached to the amide nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be expected to have a planar aromatic benzene ring with three methoxy groups and an amide group attached. The isoxazole ring attached to the amide nitrogen would add some three-dimensionality to the molecule .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. The methoxy groups could be demethylated under certain conditions, and the amide could be hydrolyzed to the corresponding carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the methoxy groups and the amide group. The methoxy groups would increase the lipophilicity of the compound, while the amide group could participate in hydrogen bonding .Scientific Research Applications
Polymer Science and Materials Chemistry
Thermal Degradation and Stability of Polybenzoxazines
Studies on polybenzoxazine oligomers have expanded our understanding of their decomposition, contributing to the development of materials with enhanced thermal stability and char formation characteristics (Hemvichian, Kim, & Ishida, 2005). This research is fundamental for applications requiring materials that resist high temperatures and maintain structural integrity.
Advanced Thermoset Polymers
Novel benzoxazine monomers containing allyl groups have been synthesized, exhibiting promising thermal polymerization behavior. Such materials show improved thermomechanical properties, including higher glass transition temperatures, making them suitable for high-performance applications (Agag & Takeichi, 2003). These advancements are critical for developing new materials for aerospace, automotive, and electronics industries.
Medicinal Chemistry and Pharmacology
- Anticancer Compound Synthesis: A series of benzamide derivatives have been synthesized and evaluated for their anticancer activity, demonstrating significant potential against various cancer cell lines. This research highlights the role of such compounds in developing new therapeutic agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). It underscores the importance of structural modifications in enhancing biological activity and specificity.
Synthetic Chemistry
- Novel Cyclization Reactions: Research into gold-catalyzed cycloaddition reactions with benzo[d]isoxazoles has opened new avenues for synthesizing complex heterocyclic structures, including 2H-benzo[e][1,3]oxazines. These methodologies provide efficient routes to polysubstituted compounds, valuable for pharmaceutical synthesis and materials science (Xu, Zhao, Li, & Liu, 2018). The development of such synthetic strategies is pivotal for constructing molecular architectures with precise functionalities.
Future Directions
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the given compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can inhibit the function of their targets, leading to various biochemical effects . For instance, inhibition of tubulin can disrupt microtubule dynamics, affecting cell division .
Biochemical Pathways
Tmp-bearing compounds are known to affect multiple pathways due to their multi-targeting nature . For example, inhibiting tubulin affects the microtubule dynamics, which is crucial for cell division .
Result of Action
Tmp-bearing compounds have demonstrated diverse bioactivity effects, including notable anti-cancer effects . They have also shown promising anti-fungal, anti-bacterial, and antiviral properties . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
properties
IUPAC Name |
3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-21-13-8-10(9-14(22-2)15(13)23-3)16(20)18-17-11-6-4-5-7-12(11)19-24-17/h8-9H,4-7H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBDSKDZIQYHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CCCCC3=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide |
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